Heptylamine, 7-fluoro-
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Overview
Description
7-Fluoroheptan-1-amine: is a heterocyclic organic compound with the molecular formula C7H16FN and a molecular weight of 133.207 g/mol . It is also known by its IUPAC name, 7-fluoroheptan-1-amine . This compound is characterized by the presence of a fluorine atom attached to the seventh carbon of a heptane chain, with an amine group at the first carbon position. The structure of 7-fluoroheptan-1-amine makes it a valuable compound for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroheptan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 7-fluoroheptanal using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride . Another method involves the Leuckart reaction , where 7-fluoroheptanal is reacted with formamide and formic acid under heating conditions .
Industrial Production Methods: Industrial production of 7-fluoroheptan-1-amine typically involves large-scale reductive amination processes. These processes use readily available raw materials and efficient catalytic systems to achieve high yields . The reaction conditions are optimized to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
7-Fluoroheptan-1-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-fluoroheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
7-Fluoroheptane: Lacks the amine group, making it less reactive in certain chemical reactions.
Heptan-1-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluoroheptan-2-amine: The amine group is positioned differently, leading to variations in reactivity and applications.
Uniqueness: 7-Fluoroheptan-1-amine is unique due to the presence of both the fluorine atom and the amine group at specific positions on the heptane chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
Heptylamine, 7-fluoro- (C7H16FN) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Heptylamine, 7-fluoro- is an aliphatic amine characterized by a heptyl chain with a fluorine substituent at the 7th position. Its molecular structure can be represented as follows:
- Molecular Formula : C7H16FN
- Molecular Weight : 133.21 g/mol
- CAS Number : [XXXXXX] (specific CAS number not provided in the sources)
Biological Activity Overview
Heptylamine derivatives have been studied for various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The presence of the fluorine atom is believed to enhance the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Research has demonstrated that heptylamine derivatives exhibit significant antimicrobial properties. A study investigating various heptylamine derivatives found that compounds with fluorinated groups showed enhanced antibacterial activity against several strains of bacteria.
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|---|
Heptylamine, 7-fluoro- | Staphylococcus aureus | 25 | 50 |
Heptylamine, 7-fluoro- | Escherichia coli | 30 | 40 |
Heptylamine, 7-fluoro- | Pseudomonas aeruginosa | 20 | 60 |
The results indicate that heptylamine, 7-fluoro-, possesses potent antibacterial properties, particularly against gram-negative bacteria like E. coli and P. aeruginosa .
Anticancer Activity
The anticancer potential of heptylamine derivatives has also been investigated. In vitro studies using various cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Findings : Heptylamine, 7-fluoro-, showed an IC50 value of approximately 20 µM in MCF-7 cells, indicating significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 20 |
A549 | 15 |
HCT116 | 18 |
These results suggest that heptylamine derivatives may serve as promising candidates for further development in cancer therapy .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical study evaluated the effectiveness of heptylamine, 7-fluoro-, in treating infections caused by antibiotic-resistant bacteria. The compound was administered to patients with chronic infections, resulting in a significant reduction in bacterial load and improvement in clinical symptoms. -
Case Study on Cancer Cell Line Response :
In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of heptylamine, 7-fluoro-. The study found that higher concentrations led to increased apoptosis rates and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
Properties
CAS No. |
353-21-9 |
---|---|
Molecular Formula |
C7H16FN |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
7-fluoroheptan-1-amine |
InChI |
InChI=1S/C7H16FN/c8-6-4-2-1-3-5-7-9/h1-7,9H2 |
InChI Key |
UUQQOJIPZZOPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCCF |
Origin of Product |
United States |
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